Rhapontin

Overview

Description

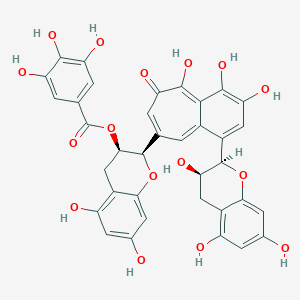

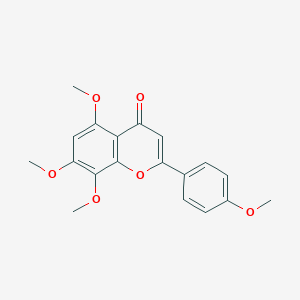

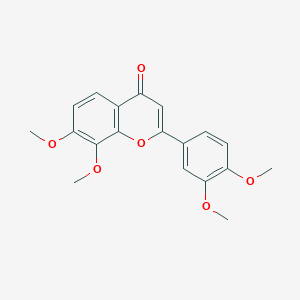

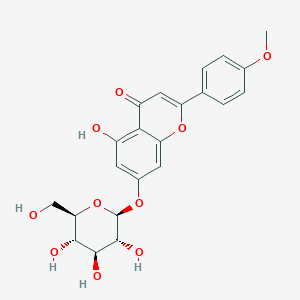

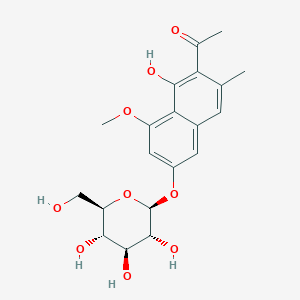

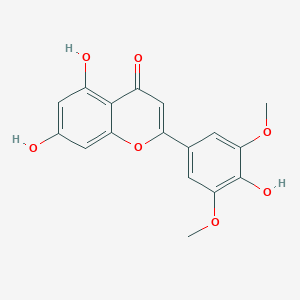

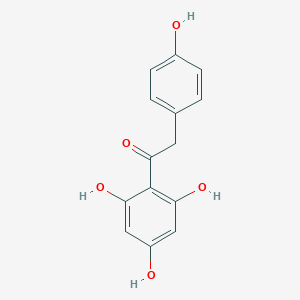

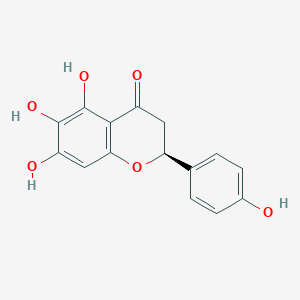

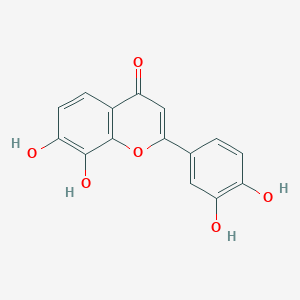

Rhaponticin is a stilbenoid glucoside compound found in the medicinal plant of rhubarb rhizomes . Its aglycone, rhapontigenin, is considered to be the biologically active form of rhaponticin .

Synthesis Analysis

Rhaponticin is mainly found in various species of rhubarb . The aglycone, rhapontigenin, is thought to be the biologically active form of rhaponticin . The preparative enzymatic synthesis method has demonstrated utility to provide sufficient rhapontigenin for pharmaceutical studies .Molecular Structure Analysis

The molecular formula of Rhapontin is C21H24O9 .Chemical Reactions Analysis

Rhaponticin has shown various activities such as antioxidant, estrogenic, antithrombotic, anticancer, and anti-inflammatory actions . The health-promoting and disease-preventive effects of antioxidants, observable at the level of the whole organism, may result from diverse molecular pathways, including not only reactions with oxidants, but also the ability to regulate gene transcription and modulate the adaptive response .Physical And Chemical Properties Analysis

The molecular weight of Rhapontin is 420.41 g/mol . It is recommended to store it at -20°C in powder form .Scientific Research Applications

FGFR3 Inhibition in Cancer Therapy

Rhapontin has been identified as a promising inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), which is significant in cancer therapy. Machine learning and Quantitative Structure-Activity Relationship (QSAR) modeling have supported this finding, suggesting that Rhapontin could be used in the treatment of cancers where FGFR3 plays a crucial role .

Phytoestrogenic Properties for Women’s Health

Rhapontin exhibits phytoestrogenic effects, which have garnered interest due to their potential role in the prophylaxis of women’s diseases such as osteoporosis and breast cancer. The compound’s estrogenic effects could be beneficial in developing treatments for these conditions .

Anti-inflammatory Applications

The anti-inflammatory action of Rhapontin has been documented, particularly its ability to modulate pro-inflammatory mediators. This includes the inhibition of nuclear factor kappa B (NF-κB) activation, reduction of inflammatory cytokine levels, and regulation of cell adhesion molecules and sirtuin 1 (SIRT1) expression. These properties make Rhapontin a candidate for developing anti-inflammatory drugs .

Molecular Dynamics Simulations for Drug Design

Molecular dynamics simulations have shed light on the stability and interactions of Rhapontin at the molecular level. This information is crucial for drug design, as it helps predict how Rhapontin might behave in biological systems and how it can be optimized for therapeutic use .

Role in Traditional Remedies and Modern Science

Rhapontin has been part of traditional remedies, and its applications are now being explored through modern scientific methods. Computational approaches and experimental validation are being used to understand how traditional knowledge can be integrated into current medical practices .

Future Prospects in Therapeutic Applications

There is ongoing research into the future prospects of Rhapontin for therapeutic applications. This includes exploring its phytochemical profile, biological activities, and potential uses in medicine, as highlighted by recent literature reviews .

Each section provides a detailed look at unique applications of Rhapontin in scientific research, showcasing its potential across various fields of medicine and pharmacology.

Frontiers - ORIGINAL RESEARCH article Springer - Rheum rhaponticum and Rheum rhabarbarum: a review Springer - Anti-inflammatory action of rhaponticin and rhapontigenin Springer - Rhaponticin as an anti-inflammatory component

Mechanism of Action

Target of Action

Rhapontin, a stilbene compound found in various species of rhubarb , primarily targets the fibroblast growth factor receptor 3 (FGFR3) . FGFR3 plays a crucial role in cell differentiation, proliferation, and regulation of cell growth .

Mode of Action

Rhapontin interacts with its primary target, FGFR3, by inhibiting its activity . This interaction results in the suppression of tumor activity in non-small cell lung cancer (NSCLC) while sparing healthy cells . Additionally, Rhapontin may modulate the activities of numerous pro-inflammatory mediators through the inhibition of the nuclear factor kappa B (NF-κB) activation, reduction of inflammatory cytokine levels, and regulation of cell adhesion molecules .

Biochemical Pathways

Rhapontin affects several biochemical pathways. It has anti-inflammatory properties, which are achieved by inhibiting the activation of NF-κB, reducing inflammatory cytokine levels, and regulating cell adhesion molecules . It also impacts the sirtuin 1 (SIRT1) expression , which acts as an inhibitor of NF-κB activation, leading to an inflammatory response when its activity is low or inhibited .

Pharmacokinetics

It’s known that the poor solubility of rhapontin in an aqueous environment and its fast metabolism are the main factors limiting further studies on its pharmacological actions .

Result of Action

The molecular and cellular effects of Rhapontin’s action include significant suppression of tumor activity in NSCLC while sparing healthy cells . It also has anti-inflammatory effects, which are observable at the level of the whole organism .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAJCVFOJGXVIA-DXKBKAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018153 | |

| Record name | Rhaponticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhapontin | |

CAS RN |

155-58-8 | |

| Record name | Rhaponticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhapontin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhaponticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)vinyl]phenyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHAPONTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K691M2Z08V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Rhapontin and where is it found?

A1: Rhapontin is a naturally occurring stilbene glycoside primarily found in rhubarb (Rheum species), a plant known for its medicinal properties. [, , , , , ]

Q2: What is the molecular formula and weight of Rhapontin?

A2: Rhapontin has the molecular formula C21H24O9 and a molecular weight of 420.4 g/mol. [, , ]

Q3: What is the structure of Rhapontin?

A3: Rhapontin is a stilbene glycoside consisting of a trans-resveratrol (3,5,4′-trihydroxystilbene) backbone with a glucose moiety attached to the 3-hydroxyl group. [, , , ]

Q4: How is Rhapontin characterized using spectroscopic techniques?

A4: Rhapontin's structure has been elucidated using various spectroscopic methods, including proton NMR, 13C NMR, 1D NOE, 2D NMR (COSY, HMQC, HMBC), and MALDI-Mass spectrometry. These techniques provide detailed information about the compound's structure, connectivity, and purity. [, , ]

Q5: What are the primary biological activities of Rhapontin?

A5: Rhapontin has demonstrated several biological activities, including antioxidant, anti-inflammatory, anti-tumor, anti-hyperlipidemic, and antimicrobial properties. It has also shown potential in inhibiting melanin synthesis, suggesting potential applications in skin-whitening cosmetics. [, , , , , ]

Q6: How does Rhapontin exert its anti-tumor effects?

A6: Research suggests that Rhapontin induces apoptosis, a programmed cell death mechanism, in various cancer cell lines, including human stomach cancer KATO III cells. This effect might be mediated through the generation of reactive oxygen species (ROS) and the modulation of cell cycle regulators like cyclin D1 and Cdk4. [, , ]

Q7: How does Rhapontin contribute to the inhibition of melanin synthesis?

A7: Rhapontin, along with its aglycone rhapontigenin, exhibits inhibitory activity against tyrosinase, a key enzyme involved in melanin biosynthesis. [, , ]

Q8: How does the activity of Rhapontin compare to its aglycone Rhapontigenin?

A8: Rhapontigenin, the aglycone form of Rhapontin, generally exhibits stronger biological activity compared to its glycosylated counterpart. This difference in potency highlights the impact of the sugar moiety on the compound's activity. [, , ]

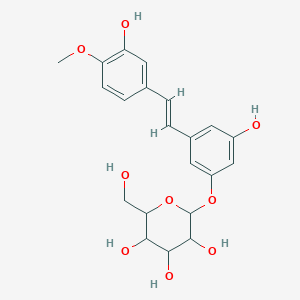

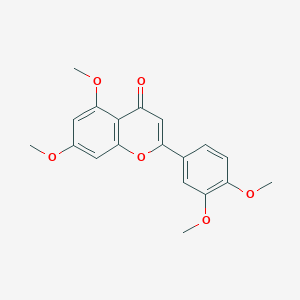

Q9: How is Rhapontigenin produced from Rhapontin?

A9: Rhapontigenin can be produced from Rhapontin through enzymatic biotransformation. This process involves the use of specific enzymes, like Pectinex, to remove the glucose moiety from Rhapontin, yielding the more active aglycone. [, , ]

Q10: What are the potential applications of Rhapontin in treating hyperlipidemia?

A10: Studies in rat models have shown that Rhapontin and Rhapontigenin can significantly reduce serum lipid levels, including cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. This suggests potential therapeutic applications for managing hyperlipidemia and related cardiovascular conditions. [, ]

Q11: How does Rhapontin affect the function of low-density lipoprotein (LDL)?

A11: Rhapontin exhibits potent antioxidant activity and protects LDL from oxidation induced by various stressors, such as 2,2′-azobis(2-amidinopropane) hydrochloride (AAPH) and hemin. This protective effect on LDL could contribute to its potential cardiovascular benefits. []

Q12: What are the potential applications of Rhapontin in treating bacterial infections?

A12: Rhapontigenin, produced from Rhapontin through biotransformation, shows promising antibacterial activity, particularly against Propionibacterium acnes, a key bacterium implicated in acne vulgaris. This finding suggests potential applications of Rhapontigenin in developing new treatments for acne and other bacterial infections. [, ]

Q13: Has computational chemistry been used to study Rhapontin?

A13: Yes, computational approaches like molecular docking have been employed to investigate the interactions of Rhapontin and its derivatives with various protein targets, such as SARS-CoV-2 proteins (Mpro, RdRp, spike RBD). These studies provide valuable insights into the binding modes and potential mechanisms of action of Rhapontin and its analogs. [, , ]

Q14: Have any structure-activity relationship (SAR) studies been conducted on Rhapontin?

A14: Research has explored the impact of structural modifications on the bioactivity of Rhapontin and its analogs. For instance, the presence of a 4′-OH group in monostilbenes, like Rhapontin, appears to be crucial for their ferroptosis inhibitory activity, likely due to enhanced hydrogen donation potential. []

Q15: How is Rhapontin typically quantified in plant material or formulations?

A15: Various analytical methods have been developed for the quantification of Rhapontin, including high-performance liquid chromatography (HPLC) coupled with different detectors, such as diode-array detectors (DAD) and evaporative light scattering detectors (ELSD), as well as thin-layer chromatography (TLC) with scanning densitometry. [, , ]

Q16: Have any studies investigated the stability of Rhapontin under different conditions?

A16: While specific studies focusing solely on Rhapontin stability might be limited, research on similar stilbene glycosides suggests that factors like temperature, pH, light exposure, and storage conditions can influence their stability. Further investigation is necessary to determine the optimal storage and formulation strategies for maximizing Rhapontin's stability and shelf life. [, , ]

Q17: Are there any known concerns regarding the toxicity or safety of Rhapontin?

A17: While Rhapontin generally exhibits a good safety profile, further research is needed to fully understand its potential toxicity, particularly following long-term exposure. It is crucial to establish safe and effective dosages for any potential therapeutic applications. [, ]

Q18: What is the historical context of Rhapontin research?

A18: The investigation of Rhapontin and related stilbenes dates back several decades, with initial studies focusing on their isolation, structural elucidation, and chemical synthesis. Over time, research has expanded to explore their diverse biological activities and therapeutic potential, highlighting their significance in the fields of medicine, cosmetics, and drug discovery. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)